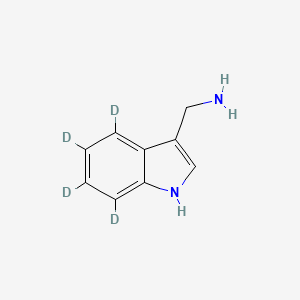
(1H-Indol-3-yl)methanamine-D4
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1H-Indol-3-yl)methanamine-D4: is a deuterated derivative of (1H-Indol-3-yl)methanamine, which is an indole derivative. Indole derivatives are significant in various fields, including medicinal chemistry, due to their diverse biological activities. The deuterated form, this compound, is often used in research to study metabolic pathways and mechanisms of action due to the presence of deuterium atoms.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1H-Indol-3-yl)methanamine-D4 typically involves the introduction of deuterium atoms into the indole structure. One common method is the reduction of (1H-Indol-3-yl)methanone using deuterated reducing agents. The reaction conditions often include:
Deuterated reducing agents: such as lithium aluminum deuteride (LiAlD4).
Solvents: typically anhydrous solvents like tetrahydrofuran (THF).
Temperature: the reaction is usually carried out at low temperatures to prevent side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. This often includes:
Catalysts: to enhance reaction rates.
Purification techniques: such as chromatography to isolate the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
(1H-Indol-3-yl)methanamine-D4 undergoes various chemical reactions, including:
Oxidation: where the amine group can be oxidized to form corresponding imines or nitriles.
Reduction: further reduction can lead to the formation of more deuterated derivatives.
Substitution: the indole ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reducing agents: like lithium aluminum deuteride (LiAlD4) for deuteration.
Substitution reagents: including halogens and other electrophiles.
Major Products
Oxidation products: imines, nitriles.
Reduction products: more deuterated derivatives.
Substitution products: halogenated indoles, nitroindoles.
Applications De Recherche Scientifique
(1H-Indol-3-yl)methanamine-D4 is used in various scientific research applications:
Chemistry: as a precursor in the synthesis of complex molecules.
Biology: to study metabolic pathways and enzyme interactions.
Medicine: in drug development and pharmacokinetic studies.
Industry: in the production of deuterated compounds for research and development.
Mécanisme D'action
The mechanism of action of (1H-Indol-3-yl)methanamine-D4 involves its interaction with biological molecules. The presence of deuterium atoms can affect the rate of metabolic reactions, making it useful in studying enzyme kinetics and metabolic pathways. The compound can act as a substrate or inhibitor in various biochemical reactions, providing insights into molecular targets and pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
(1H-Indol-3-yl)methanamine: the non-deuterated form.
(1H-Indol-3-yl)methanol: an alcohol derivative.
(1H-Indol-3-yl)acetic acid: an acid derivative.
Uniqueness
The uniqueness of (1H-Indol-3-yl)methanamine-D4 lies in its deuterium atoms, which provide distinct advantages in research. Deuterium’s different nuclear properties compared to hydrogen make it valuable in nuclear magnetic resonance (NMR) studies and in tracing metabolic pathways.
Propriétés
Formule moléculaire |
C9H10N2 |
|---|---|
Poids moléculaire |
150.21 g/mol |
Nom IUPAC |
(4,5,6,7-tetradeuterio-1H-indol-3-yl)methanamine |
InChI |
InChI=1S/C9H10N2/c10-5-7-6-11-9-4-2-1-3-8(7)9/h1-4,6,11H,5,10H2/i1D,2D,3D,4D |
Clé InChI |
JXYGLMATGAAIBU-RHQRLBAQSA-N |
SMILES isomérique |
[2H]C1=C(C(=C2C(=C1[2H])C(=CN2)CN)[2H])[2H] |
SMILES canonique |
C1=CC=C2C(=C1)C(=CN2)CN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



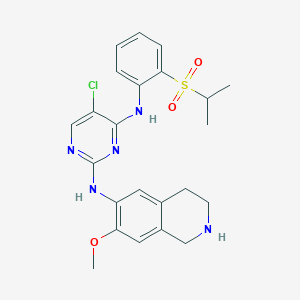
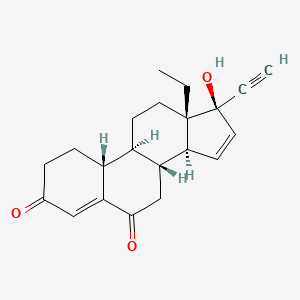
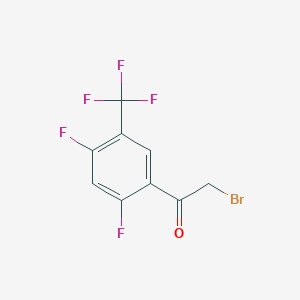
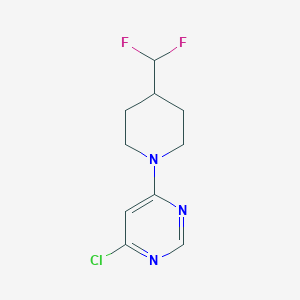
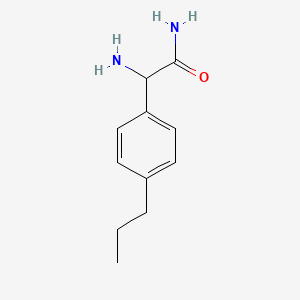

![1-[2,4-Difluoro-3-(trifluoromethoxy)phenyl]-2,2,2-trifluoroethanone](/img/structure/B13433232.png)
![[(8R,9S,10R,13S,14S,17S)-10,13-dimethyl-3-oxo-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl] 2-non-8-enyl-3-oxotridec-12-enoate](/img/structure/B13433233.png)
![(3S,4R)-4-benzyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid](/img/structure/B13433235.png)
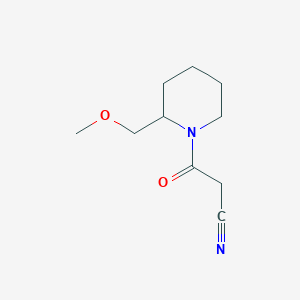
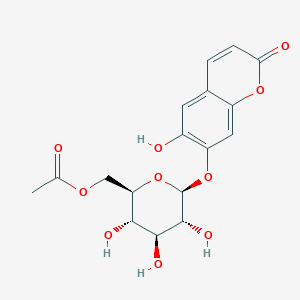
![[4-[[(2S)-6-amino-2-[[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[4-[[[4-[(2,5-dioxopyrrol-1-yl)methyl]cyclohexanecarbonyl]amino]methyl]triazol-1-yl]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethylamino]-2-oxoethoxy]acetyl]amino]hexanoyl]amino]phenyl]methyl hydrogen carbonate](/img/structure/B13433251.png)

